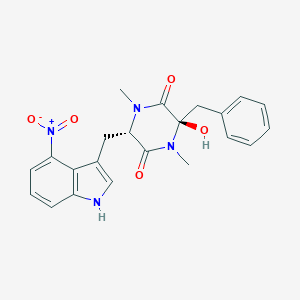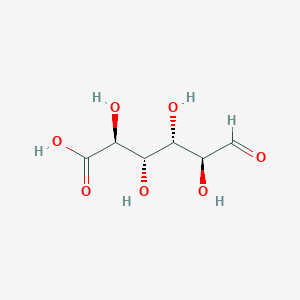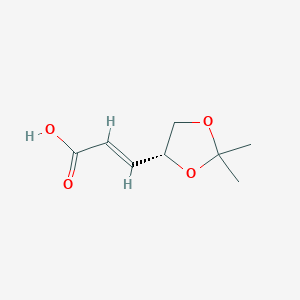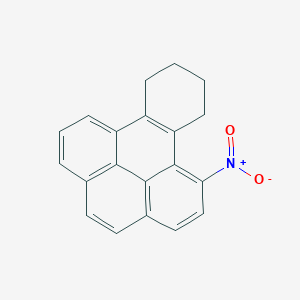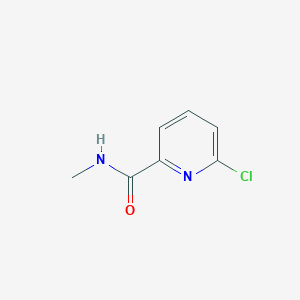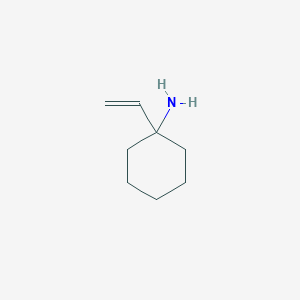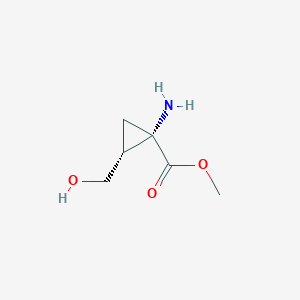
Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, methyl ester, (1S-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, methyl ester, (1S-) is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as CHPM and has a molecular formula of C6H9NO3.
作用机制
The mechanism of action of CHPM is not fully understood, but it is believed to act as a nucleophile in chemical reactions. CHPM can form covalent bonds with other molecules, which makes it useful in the synthesis of complex organic molecules.
生化和生理效应
CHPM has been shown to have a range of biochemical and physiological effects. In animal studies, CHPM has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using CHPM in lab experiments is its ability to act as a building block for the synthesis of complex organic molecules. However, CHPM is a relatively unstable compound and can be difficult to handle in the lab. It also has limited solubility in water, which can make it challenging to work with in aqueous environments.
未来方向
There are several future directions for research on CHPM. One potential area of research is the development of new synthetic methods for the production of CHPM and its derivatives. Another area of research is the investigation of the potential therapeutic applications of CHPM and its derivatives in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of CHPM and its biochemical and physiological effects.
合成方法
The synthesis of CHPM can be achieved through a series of chemical reactions. One of the most common methods is the reaction between cyclopropanecarboxylic acid and formaldehyde in the presence of sodium borohydride. This reaction yields the intermediate compound, 1-amino-2-(hydroxymethyl)-cyclopropane carboxylic acid, which is then methylated to form CHPM.
科学研究应用
CHPM has been studied extensively for its potential applications in various fields of science. One of the primary areas of research has been its use as a building block for the synthesis of complex organic molecules. CHPM has been used as a precursor for the synthesis of amino acids, peptides, and other bioactive compounds.
属性
CAS 编号 |
114498-10-1 |
|---|---|
产品名称 |
Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, methyl ester, (1S- |
分子式 |
C6H11NO3 |
分子量 |
145.16 g/mol |
IUPAC 名称 |
methyl (1S,2R)-1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H11NO3/c1-10-5(9)6(7)2-4(6)3-8/h4,8H,2-3,7H2,1H3/t4-,6-/m0/s1 |
InChI 键 |
QMPFHYRERLLRMN-NJGYIYPDSA-N |
手性 SMILES |
COC(=O)[C@@]1(C[C@H]1CO)N |
SMILES |
COC(=O)C1(CC1CO)N |
规范 SMILES |
COC(=O)C1(CC1CO)N |
同义词 |
Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, methyl ester, (1S- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



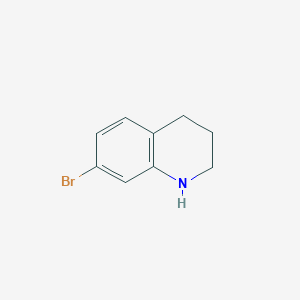
![7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B51539.png)
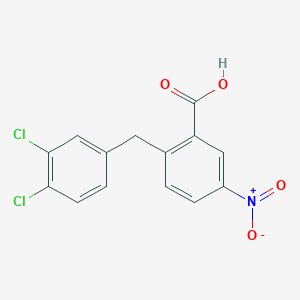
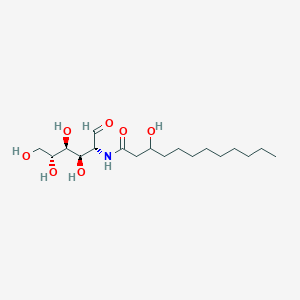
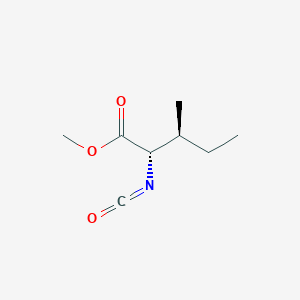
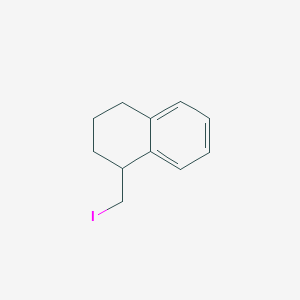
![2-[(2-Hydroxyethyl)octadecylamino]ethyl stearate](/img/structure/B51551.png)
![Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B51560.png)
